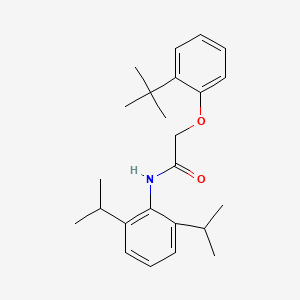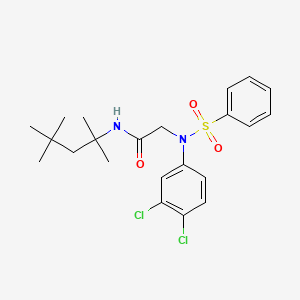
2-(2-tert-butylphenoxy)-N-(2,6-diisopropylphenyl)acetamide
Overview
Description
2-(2-tert-butylphenoxy)-N-(2,6-diisopropylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a protein kinase that plays a crucial role in regulating cellular energy homeostasis by sensing and responding to changes in the AMP/ATP ratio. A-769662 has been shown to activate AMPK in a variety of cell types and has potential applications in the treatment of metabolic disorders such as type 2 diabetes and obesity.
Mechanism of Action
The mechanism of action of 2-(2-tert-butylphenoxy)-N-(2,6-diisopropylphenyl)acetamide involves the activation of AMPK. AMPK is a heterotrimeric protein kinase that is activated by changes in the AMP/ATP ratio. 2-(2-tert-butylphenoxy)-N-(2,6-diisopropylphenyl)acetamide has been shown to activate AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that leads to increased phosphorylation of the α-subunit.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-(2,6-diisopropylphenyl)acetamide has a variety of biochemical and physiological effects that are mediated by its activation of AMPK. These effects include increased glucose uptake and fatty acid oxidation in skeletal muscle, increased insulin sensitivity and glucose uptake in adipocytes, and decreased hepatic glucose production. 2-(2-tert-butylphenoxy)-N-(2,6-diisopropylphenyl)acetamide has also been shown to have anti-inflammatory effects in macrophages and to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-tert-butylphenoxy)-N-(2,6-diisopropylphenyl)acetamide is its specificity for AMPK activation, which allows for the study of the effects of AMPK activation in a variety of cell types and tissues. However, 2-(2-tert-butylphenoxy)-N-(2,6-diisopropylphenyl)acetamide has been shown to have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results. Additionally, the effects of 2-(2-tert-butylphenoxy)-N-(2,6-diisopropylphenyl)acetamide on AMPK activation can be cell type-specific, which can make it difficult to extrapolate findings from one cell type to another.
Future Directions
There are several potential future directions for research on 2-(2-tert-butylphenoxy)-N-(2,6-diisopropylphenyl)acetamide. One area of interest is the development of more specific AMPK activators that do not have off-target effects. Another area of interest is the investigation of the effects of 2-(2-tert-butylphenoxy)-N-(2,6-diisopropylphenyl)acetamide on other signaling pathways and cellular processes, such as autophagy and apoptosis. Additionally, the potential therapeutic applications of 2-(2-tert-butylphenoxy)-N-(2,6-diisopropylphenyl)acetamide in the treatment of metabolic disorders and cancer warrant further investigation.
Scientific Research Applications
2-(2-tert-butylphenoxy)-N-(2,6-diisopropylphenyl)acetamide has been extensively studied in vitro and in vivo and has been shown to have a variety of potential therapeutic applications. In vitro studies have demonstrated that 2-(2-tert-butylphenoxy)-N-(2,6-diisopropylphenyl)acetamide can activate AMPK in a variety of cell types, including hepatocytes, adipocytes, and skeletal muscle cells. In vivo studies have shown that 2-(2-tert-butylphenoxy)-N-(2,6-diisopropylphenyl)acetamide can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity.
properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-[2,6-di(propan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO2/c1-16(2)18-11-10-12-19(17(3)4)23(18)25-22(26)15-27-21-14-9-8-13-20(21)24(5,6)7/h8-14,16-17H,15H2,1-7H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRCVZJXYQMJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=CC=C2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-[2,6-di(propan-2-yl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone](/img/structure/B4739580.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B4739581.png)
![2,4,5-trichloro-N-[1-(4-chlorophenyl)propyl]benzenesulfonamide](/img/structure/B4739586.png)
![3-{5-[(2,4-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4739590.png)

![5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4739611.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methyl}-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B4739632.png)
![1-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B4739634.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B4739645.png)

![N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4739667.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4739671.png)
![1-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4739678.png)
![3-cyclopropyl-4-(difluoromethyl)-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4739686.png)